![molecular formula C16H10BrN3O B5550550 4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol](/img/structure/B5550550.png)
4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol
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Overview
Description
Synthesis Analysis
The synthesis of triazoloquinoline derivatives often involves multi-step reactions, including cycloadditions, Ullmann-type couplings, and halogenation. A notable example is the synthesis of 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, which involves a five-step reaction sequence culminating in solution crystallization for single-crystal formation (Liu et al., 2022). Another synthesis pathway utilizes copper-catalyzed tandem reactions of N-(2-haloaryl)propiolamides with sodium azide for the formation of [1,2,3]triazolo[1,5-a]quinoxalin-4(5H)-ones, showcasing the versatility of metal-catalyzed processes in constructing these complex heterocycles (Yan et al., 2012).
Molecular Structure Analysis
Structural elucidation of triazoloquinoline derivatives is critical for understanding their chemical behavior and potential interactions. X-ray crystallography and density functional theory (DFT) calculations are commonly employed to determine the precise molecular geometry. For instance, the crystal structure of certain triazoloquinoline derivatives has been comprehensively analyzed to reveal their supramolecular arrangements, which are influenced by various intermolecular interactions, including hydrogen bonding and π-π stacking (de Souza et al., 2015).
Chemical Reactions and Properties
Triazoloquinoline derivatives engage in a variety of chemical reactions, reflecting their rich chemical properties. The presence of functional groups such as amides, halogens, and ethers within these compounds facilitates diverse reactions, including nucleophilic substitution, cycloaddition, and electrophilic aromatic substitution. These reactions are pivotal for further modifications and functionalizations of the triazoloquinoline core (Wu et al., 2022).
Physical Properties Analysis
The physical properties of triazoloquinoline derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including material science and drug formulation. Studies utilizing DFT and crystallographic analysis provide insights into the physicochemical characteristics of these compounds, aiding in the prediction and optimization of their physical behavior (Liu et al., 2022).
Chemical Properties Analysis
The chemical properties of triazoloquinoline derivatives, such as reactivity, stability, and electronic structure, are crucial for their functional applications. Frontier molecular orbital analysis, including HOMO-LUMO gap and molecular electrostatic potential (MEP) maps, provides valuable information on the electronic characteristics and potential chemical reactivity of these molecules (Liu et al., 2022).
Scientific Research Applications
Synthesis and Antimicrobial Activity
Several studies have focused on the synthesis of novel quinoline derivatives and their evaluation for antimicrobial activities. For instance, compounds derived from 5-bromocoumarin have shown antimicrobial, insecticidal, and anthelmintic activities (Panwar et al., 2013). Another study synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives, demonstrating significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their anticancer potential (Reddy et al., 2015).
Anticancer Activity
Quinoline derivatives have also been synthesized for their colon anticancer activity, with some novel thiazole/-2-quinolone derivatives showing moderate activity (Aly et al., 2020). The design and synthesis of new quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents have been reported, suggesting a broader spectrum of biological activities for these compounds (Parthasaradhi et al., 2015).
H1-Antihistaminic Activity
Novel 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones have been synthesized and shown to exhibit H1-antihistaminic activity. Among them, certain compounds demonstrated potency comparable to chlorpheniramine maleate, with negligible sedative properties, indicating their potential as antihistaminic agents (Gobinath et al., 2015).
Antiproliferative Agents
The development of new antiproliferative agents based on 5-amino-1-aryl-1H-1,2,3-triazoles scaffolds has been explored, showing selective influence on ovarian cancer cells and lung cancer cells. These findings suggest that compounds with a 1,2,4-triazolo quinoline structure could serve as bioactive scaffolds for anticancer drug development (Pokhodylo et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O/c17-11-6-7-14(21)12(9-11)16-19-18-15-8-5-10-3-1-2-4-13(10)20(15)16/h1-9,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNMTZSUVDFUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=C(C=CC(=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)phenol |
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